Cas no 1354010-67-5 ((S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide)

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by its stereospecific (S)-configuration and a 2,6-dichlorobenzyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural features, which include a branched aliphatic chain and an ethyl-substituted amide group. The presence of the dichlorobenzyl moiety enhances its potential as a building block for bioactive molecules, particularly in the development of receptor-targeting agents. Its well-defined stereochemistry and functional group arrangement make it suitable for applications requiring high enantiomeric purity. The compound is typically utilized in synthetic routes requiring precise molecular recognition or as an intermediate in the synthesis of more complex pharmacophores.
(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide structure
1354010-67-5 structure
Product Name:(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
CAS No:1354010-67-5
MF:C14H20Cl2N2O
MW:303.227401733398
CID:2158903
Update Time:2025-05-20

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-amino-n-(2,6-dichloro-benzyl)-n-ethyl-3-methyl-butyramide
    • (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-ethyl-3-methylbutanamide
    • AM96351
    • (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-ethyl-3-methylbutyramide
    • (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
    • Inchi: 1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1
    • InChI Key: YKSYJOCYJPLYLC-ZDUSSCGKSA-N
    • SMILES: ClC1C=CC=C(C=1CN(CC)C([C@H](C(C)C)N)=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 289
  • Topological Polar Surface Area: 46.3

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
085741-500mg
S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
1354010-67-5
500mg
£694.00 2022-02-28

Additional information on (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide (CAS No. 1354010-67-5): A Comprehensive Overview

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide (CAS No. 1354010-67-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of this compound.

Chemical Properties and Structure

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide with a molecular formula of C16H21Cl2N2O and a molecular weight of 338.25 g/mol. The compound features an amino group, a dichlorobenzyl moiety, an ethyl group, and a methyl-substituted butyramide chain. The presence of the chiral center at the carbon atom adjacent to the amino group imparts enantiomeric specificity to the molecule, which is crucial for its biological activity.

The chemical structure of (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide can be represented as follows:

Structure of (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

The compound's solubility and stability are influenced by its functional groups. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. The stability of the compound under various conditions, including temperature and pH, has been extensively studied to ensure its utility in pharmaceutical formulations.

Synthesis Methods

The synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide involves several steps to achieve the desired enantiomeric purity. One common approach is the enantioselective synthesis using chiral catalysts or chiral auxiliaries. For example, a recent study published in the Journal of Organic Chemistry reported a highly efficient method for synthesizing this compound using a chiral phosphoric acid catalyst. This method not only achieved high enantiomeric excess (ee) but also improved the overall yield and purity of the product.

Another approach involves the resolution of racemic mixtures using chiral resolving agents. This method is less preferred due to its lower efficiency and higher costs compared to enantioselective synthesis. However, it remains a viable option for small-scale production or when specific enantiomers are required for research purposes.

Biological Activities and Therapeutic Potential

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide has been investigated for its potential therapeutic applications in various disease models. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are implicated in cancer progression and metastasis.

A recent study published in Cancer Research demonstrated that (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide selectively inhibits the activity of a specific kinase involved in cell proliferation and survival pathways in breast cancer cells. The compound was found to significantly reduce tumor growth in xenograft models without causing significant toxicity to normal cells.

In addition to its anti-cancer properties, this compound has also shown promise in other therapeutic areas. For example, it has been evaluated for its anti-inflammatory effects and potential use in treating inflammatory diseases such as rheumatoid arthritis. Preclinical studies have indicated that it can effectively reduce inflammation by modulating key signaling pathways involved in immune responses.

Clinical Trials and Future Directions

The promising preclinical results have led to increased interest in advancing (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide into clinical trials. Several Phase I trials are currently underway to evaluate the safety and pharmacokinetics of this compound in healthy volunteers and patients with specific diseases. Preliminary data from these trials have been encouraging, with no major adverse events reported.

The future directions for research on this compound include optimizing its formulation for improved bioavailability and exploring combination therapies with other drugs to enhance therapeutic efficacy. Additionally, there is ongoing work to identify new targets and mechanisms of action that could broaden its therapeutic applications.

Conclusion

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide (CAS No. 1354010-67-5) is a promising chiral compound with diverse biological activities and therapeutic potential. Its unique chemical structure and enantiomeric specificity make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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